2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 6-ethyl-2-methyl substitution on the heterocyclic core, an amino linkage at position 4, and a 3-phenyl-propionic acid side chain. Its molecular weight (estimated ~327.4 g/mol based on analogues) and structural complexity suggest moderate bioavailability, contingent on substituent effects .
Properties
IUPAC Name |
2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-13-10-14-16(19-11(2)20-17(14)24-13)21-15(18(22)23)9-12-7-5-4-6-8-12/h4-8,10,15H,3,9H2,1-2H3,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRLJDNQIOOMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as one-carbon source reagents . The reaction conditions often involve heating under reflux in the presence of a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as described for laboratory-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity
- Recent studies have demonstrated that compounds similar to 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid exhibit cytotoxic effects against various cancer cell lines. This compound may inhibit specific pathways involved in tumor growth and proliferation, making it a candidate for further investigation in oncology.
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Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent against a range of pathogens. Research indicates that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This application is particularly relevant in the context of rising antibiotic resistance.
-
Inflammatory Disorders
- Given its structural similarity to known anti-inflammatory agents, this compound may possess properties that mitigate inflammatory responses. It could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease by modulating immune responses.
Case Studies and Research Findings
- Cytotoxicity Studies
- Antimicrobial Efficacy
- Anti-inflammatory Effects
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Structural Analogues of Thieno[2,3-d]pyrimidine Derivatives
Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate ()
- Core Structure: Shares the thieno[2,3-d]pyrimidine scaffold but includes a 4-oxo group and an ethyl ester at position 6 instead of a carboxylic acid.
- Key Differences: The ester group in reduces polarity compared to the carboxylic acid in the target compound, likely decreasing solubility in aqueous media . The propylamino substituent (vs. ethyl-methyl in the target) may alter binding affinity in biological targets due to differences in alkyl chain length and branching.
- Molecular Weight : ~373.4 g/mol (higher due to the ester group).
2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric Acid ()
- Core Structure: Similar thieno[2,3-d]pyrimidine core but with 5,6-dimethyl substituents instead of 6-ethyl-2-methyl.
- The branched 3-methyl-butyric acid side chain (vs. 3-phenyl-propionic acid) lowers aromaticity, affecting π-π stacking interactions.
- Physical Properties :
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Core Structure : Pyrimidine derivative with a thietane ring and sulfur-containing side chain.
- The thietan-3-yloxy group introduces a strained ether ring, which may affect metabolic stability compared to the target’s phenyl group.
Functional Group Variations and Pharmacokinetic Implications
Table 1: Substituent Effects on Key Properties
Biological Activity
2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 279.36 g/mol
- CAS Number : 723744-35-2
Pharmacological Profile
The compound has been investigated for various biological activities, particularly its role as an antagonist in receptor-mediated pathways.
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, may act as non-peptide antagonists for specific receptors such as the luteinizing hormone-releasing hormone (LHRH) receptor. These compounds exhibit high binding affinity and potent antagonistic activities, which can lead to significant physiological effects.
Antagonistic Activity
A study highlighted the synthesis of thieno[2,3-d]pyrimidine derivatives that demonstrated high potency as LHRH antagonists. The compound showed a half-maximal inhibitory concentration (IC50) in the low nanomolar range, indicating strong receptor inhibition and potential therapeutic applications in hormone-related disorders .
Anti-inflammatory Effects
Thieno[2,3-d]pyrimidine derivatives have also been explored for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Case Study 1: LHRH Antagonism
In a controlled study involving cynomolgus monkeys, oral administration of a thieno[2,3-d]pyrimidine derivative led to significant suppression of plasma luteinizing hormone (LH) levels for over 24 hours at a dosage of 30 mg/kg. This demonstrates the compound's effectiveness in modulating hormonal pathways .
Case Study 2: In Vitro Studies
In vitro assays have shown that the compound effectively reduces cell proliferation in cancer cell lines by targeting specific signaling pathways involved in tumor growth. This suggests its potential use as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via reductive amination, leveraging sodium cyanoborohydride (NaBH3CN) in dry methanol under inert gas (e.g., argon). Key steps include:
- Intermediate preparation : Oxidation of thieno[2,3-d]pyrimidine derivatives using Dess-Martin periodinane (DMP) for efficient aldehyde formation (91% yield) .
- Reductive amination : Adjusting pH to ~6.0 during the reaction to stabilize intermediates and improve product yield (45–87% yields reported for analogous compounds) .
- Optimization : Use polar aprotic solvents (e.g., dry methanol) and controlled stoichiometry of aryl amines to minimize side reactions.
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- Infrared (IR) spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches).
- NMR spectroscopy : ¹H NMR for verifying substituent positions (e.g., ethyl/methyl groups, phenyl protons) and ¹³C NMR for carbon backbone analysis.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) to separate polar intermediates.
- Recrystallization : Employ solvents like methanol or DMF/water mixtures for final purification, especially for thermally stable solids .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict optimal reaction pathways for synthesizing thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction energetics (e.g., transition states for oxidation or amination steps).
- Feedback loops : Combine computational predictions (e.g., reaction path searches) with high-throughput screening to prioritize experimental conditions. For example, ICReDD’s approach reduces trial-and-error by 50% via hybrid computational-experimental workflows .
Q. How can statistical design of experiments (DOE) be applied to optimize multi-step synthesis processes involving sensitive intermediates?
- Methodological Answer :
- Factor screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading).
- Response surface methodology (RSM) : Optimize pH and reductant concentration in reductive amination to maximize yield while minimizing side products. For analogous compounds, DOE reduced required experiments by 30% .
Q. What strategies resolve contradictions in reported reaction yields when varying aryl substituents in reductive amination steps?
- Methodological Answer :
- Steric/electronic analysis : Electron-withdrawing substituents on aryl amines reduce nucleophilicity, requiring higher catalyst loads or elevated temperatures.
- Alternative reductants : Compare NaBH3CN with other agents (e.g., NaBH(OAc)3) to improve compatibility with bulky substituents. For example, 2,5-dichloroaniline required pre-formed imine intermediates to achieve acceptable yields .
Q. How do electronic effects of substituents on the phenyl ring influence the compound’s binding affinity in enzymatic assays?
- Methodological Answer :
- Molecular docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) to predict substituent effects.
- QSAR modeling : Correlate Hammett constants (σ) of substituents with inhibitory activity. For example, electron-donating groups may enhance π-π stacking in active sites .
Q. What advanced reactor designs improve scalability and reproducibility of thieno[2,3-d]pyrimidine synthesis while minimizing side reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
